1-[(Trimethylsilyl)methyl]-1H-pyrazole
Overview
Description
1-[(Trimethylsilyl)methyl]-1H-pyrazole is a compound characterized by the presence of a trimethylsilyl group attached to a pyrazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a pyrazole ring. The trimethylsilyl group imparts significant chemical inertness and a large molecular volume, making the compound useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]-1H-pyrazole typically involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Pyrazole+(CH3)3SiCl→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions: 1-[(Trimethylsilyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although the trimethylsilyl group generally remains inert.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of pyrazole can be formed.
Oxidation Products: Oxidized forms of the pyrazole ring.
Hydrolysis Products: Hydroxyl derivatives of pyrazole.
Scientific Research Applications
1-[(Trimethylsilyl)methyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Trimethylsilyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The pyrazole ring can participate in various chemical reactions, depending on the conditions and reagents used .
Comparison with Similar Compounds
1-(Trimethylsilyl)imidazole: Another compound with a trimethylsilyl group attached to an imidazole ring.
1-(Trimethylsilyl)benzotriazole: Features a trimethylsilyl group attached to a benzotriazole ring.
Uniqueness: 1-[(Trimethylsilyl)methyl]-1H-pyrazole is unique due to the specific combination of the trimethylsilyl group and the pyrazole ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications where chemical inertness and large molecular volume are advantageous.
Properties
IUPAC Name |
trimethyl(pyrazol-1-ylmethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2Si/c1-10(2,3)7-9-6-4-5-8-9/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHCOPQZBKZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537243 | |
Record name | 1-[(Trimethylsilyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92525-04-7 | |
Record name | 1-[(Trimethylsilyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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